molecular formula C16H13N7O2S B6508466 N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894055-73-3

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6508466
CAS No.: 894055-73-3
M. Wt: 367.4 g/mol
InChI Key: BSKADNVQPCUHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine ring and substituted with a 5-methylisoxazole-acetamide side chain. This structure combines multiple pharmacophoric elements:

  • The 1,2,4-triazolo[4,3-b]pyridazine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
  • The 5-methylisoxazole moiety contributes to metabolic stability and solubility, as methylated heterocycles often resist oxidative degradation .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-6-5-12(21-23(14)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKADNVQPCUHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, synthetic routes, and bioactivities are discussed below.

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name Substituents (Position) Key Features Bioactivity Reference
Target Compound : N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 5-methylisoxazole (acetamide side chain)
- Pyridin-2-yl (position 6)
High polarity due to pyridine; enhanced metabolic stability Potential kinase inhibition (inferred from analogs)
Analog 1 : 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide - Furan-2-yl (position 5)
- Amino group (position 4)
Reduced aromatic stacking vs. pyridine; increased hydrogen-bonding capacity Anti-exudative activity (50% reduction in rat edema at 25 mg/kg)
Analog 2 : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides - Pyrazole (position 5)
- Phenyl (position 4)
Bulky substituents limit solubility; moderate logP values Antibacterial (MIC: 8–32 µg/mL against S. aureus)
Analog 3 : N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide - 4-ethoxyphenyl (position 6)
- Thiadiazole (side chain)
Ethoxy group increases lipophilicity; thiadiazole enhances bioavailability Not reported; structural similarity suggests pesticidal potential

Key Findings:

Substituent Effects on Bioactivity: The pyridin-2-yl group in the target compound may improve target binding compared to furan-2-yl (Analog 1) or phenyl (Analog 3), as pyridine’s nitrogen enables stronger dipole interactions .

Synthetic Routes: The target compound is likely synthesized via KOH-mediated alkylation of a triazolopyridazine-thiol intermediate, followed by coupling with 5-methylisoxazole-acetamide (methods inferred from Analog 1’s synthesis) . In contrast, Analog 3 employs Paal-Knorr condensation to modify the triazole ring, which introduces variability in regioselectivity .

Metabolic and Pharmacokinetic Profiles: The 5-methylisoxazole group in the target compound confers greater metabolic stability than the thiadiazole in Analog 3, which may undergo faster hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.